Trimethylsulfonium tetrafluoroborate
CAS No.: 676-88-0
Cat. No.: VC2437816
Molecular Formula: C3H9BF4S
Molecular Weight: 163.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676-88-0 |
|---|---|
| Molecular Formula | C3H9BF4S |
| Molecular Weight | 163.98 g/mol |
| IUPAC Name | trimethylsulfanium;tetrafluoroborate |
| Standard InChI | InChI=1S/C3H9S.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 |
| Standard InChI Key | RNBNWTAKWJKQNN-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.C[S+](C)C |
| Canonical SMILES | [B-](F)(F)(F)F.C[S+](C)C |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Trimethylsulfonium tetrafluoroborate exists as a solid at room temperature with a relatively high melting point. Its key physical and chemical properties are summarized in the following table:
| Property | Value/Description |
|---|---|
| CAS Number | 676-88-0 |
| Molecular Formula | C₃H₉BF₄S |
| Molecular Weight | 163.97 g/mol |
| Melting Point | 214°C to 218°C |
| Physical State | Solid |
| Solubility | Soluble in water |
| Storage Requirements | Store in cool place; keep container tightly closed in dry, well-ventilated area; keep away from oxidizing agents |
| Stability | Stable under recommended storage conditions |
The compound contains a positively charged sulfur atom bonded to three methyl groups, forming the trimethylsulfonium cation, balanced by the tetrafluoroborate anion .
Structural Identifiers
For reference purposes in chemical databases and literature, trimethylsulfonium tetrafluoroborate is associated with the following identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | trimethylsulfanium;tetrafluoroborate |
| SMILES Notation | CS+C.FB-(F)F |
| InChI Key | RNBNWTAKWJKQNN-UHFFFAOYSA-N |
| MDL Number | MFCD00031582 |
| PubChem CID | 3083643 |
The compound is also known by several synonyms, including trimethylsulphonium tetrafluoroborate 1-, trimethyl sulfonium fluoroborate, and trimethylsulfanium tetrafluoroborate .
Synthesis and Preparation
While the search results don't provide detailed synthetic procedures for trimethylsulfonium tetrafluoroborate itself, it's worth noting that sulfonium salts typically involve alkylation reactions of sulfides. In commercial settings, the compound is prepared under controlled conditions to ensure high purity, with the available product typically having ≥98% purity .
The preparation of this compound likely requires careful handling due to the reactive nature of the intermediates involved. Commercial suppliers provide the compound in various quantities, typically 5g and 25g packages, indicating its specialized nature and use primarily in research and development contexts rather than bulk industrial applications .
Applications in Organic Chemistry
Methylene Transfer Agent
Pharmaceutical Applications
Pharmaceutical Intermediates
Trimethylsulfonium tetrafluoroborate serves as a pharmaceutical intermediate in the synthesis of various therapeutic compounds . The search results don't specify which pharmaceutical products utilize this compound in their synthesis pathways, but its role as an intermediate suggests involvement in multi-step syntheses of active pharmaceutical ingredients.
Current Research and Future Perspectives
While the search results don't provide specific details about ongoing research involving trimethylsulfonium tetrafluoroborate, its continuing commercial availability suggests sustained interest in its applications. The compound's utility as a methylene transfer agent and pharmaceutical intermediate indicates that it remains relevant in contemporary organic synthesis and drug development efforts.
Future research might explore novel applications of this compound, potentially expanding its use beyond the currently documented applications. As synthetic methodologies continue to evolve, new roles for established reagents like trimethylsulfonium tetrafluoroborate may emerge, particularly in areas such as:
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Development of environmentally friendly synthetic protocols
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Application in continuous flow chemistry
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Use in combination with newer catalytic systems
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Exploration of stereoselective transformations
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